6-Cyclobutoxypyrimidin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
4-cyclobutyloxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H10N2O2/c11-7-4-8(10-5-9-7)12-6-2-1-3-6/h4-6H,1-3H2,(H,9,10,11) |
InChI Key |
TUXJZGKHCZKANQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC(=O)NC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Pyrimidinone Derivatives
Established Synthetic Routes to Pyrimidinone Core Structures
The construction of the pyrimidinone ring system can be achieved through several established synthetic strategies, primarily involving multicomponent reactions and cyclocondensation approaches. researchgate.netpreprints.orgorganic-chemistry.org These methods offer versatility in introducing a wide range of substituents onto the pyrimidinone core.
Multicomponent Reactions for Pyrimidinone Synthesis
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like pyrimidinones (B12756618) from three or more starting materials in a single step. preprints.orgresearchgate.netijstr.org This approach is highly valued for its atom economy, operational simplicity, and the ability to generate diverse molecular libraries. researchgate.netresearchgate.net
A prominent example is the Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. researchgate.netacs.org This reaction has been adapted to produce a variety of dihydropyrimidinones, which can be further modified to yield the desired pyrimidinone structures. acs.orgresearchgate.net The use of various catalysts can significantly influence the reaction's efficiency and yield. acs.org For instance, a combination of copper(I) chloride, acetic acid, and boron trifluoride etherate has been successfully employed as a promoter for the Biginelli reaction involving C-glycosylated reagents. acs.orgacs.org
| Reaction Name | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Acidic or Lewis acid catalysts (e.g., CuCl/AcOH/BF3·Et2O) | Dihydropyrimidinones |
| Hantzsch-type Reaction | Bis-aldehydes, Barbituric acid, Substituted amines | Microwave irradiation, catalyst-free | Fused pyrimido[4,5-d]pyrimidine (B13093195) systems |
| Three-component Condensation | 6-Aminouracils, Aldehydes, Secondary amines | Acetic acid in ethanol | Pyrimido[4,5-d]pyrimidines |
Cyclocondensation Approaches Utilizing Diverse Precursors
Cyclocondensation reactions provide another fundamental route to the pyrimidinone core, involving the formation of the heterocyclic ring from various acyclic precursors. researchgate.netresearchgate.net These methods often involve the reaction between a 1,3-dicarbonyl compound or its equivalent with an amidine or a similar nitrogen-containing species. organic-chemistry.org
For example, highly substituted 4-pyrimidinols can be synthesized through the cyclocondensation of β-keto esters and amidines, often promoted by ultrasound irradiation. organic-chemistry.org Subsequent chemical transformations can then be employed to arrive at the desired pyrimidinone derivatives. The synthesis of pyrimidine (B1678525) derivatives can also be achieved through the reaction of α-tosyl substituted ureas with enolates of β-oxoesters, followed by acid-catalyzed dehydration. researchgate.net The versatility of this approach allows for the incorporation of a wide array of functional groups at different positions of the pyrimidine ring. thieme-connect.de
Advanced and Green Chemistry Methodologies in Pyrimidinone Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. rasayanjournal.co.in Green chemistry principles are increasingly being applied to the synthesis of pyrimidinones, focusing on the use of safer solvents, recyclable catalysts, and energy-efficient techniques like microwave and ultrasound irradiation. rasayanjournal.co.injmaterenvironsci.comresearchgate.net
Water has been explored as a green reaction medium for the synthesis of pyrano[2,3-d]pyrimidine derivatives. jmaterenvironsci.com The use of catalysts like potassium alum (KAl(SO4)2·12H2O) in water offers advantages such as short reaction times, simple work-up procedures, and excellent yields. jmaterenvironsci.com Ultrasound-assisted synthesis has also proven to be an effective green method, often leading to shorter reaction times and higher yields compared to traditional heating methods. jmaterenvironsci.comresearchgate.net For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives can be efficiently carried out under ultrasonic irradiation using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in an aqueous medium. jmaterenvironsci.com
Microwave-assisted synthesis is another powerful tool in green chemistry, significantly reducing reaction times and often improving product yields. researchgate.net This technique has been successfully applied to the one-pot, three-component synthesis of fused pyrimido[4,5-d]pyrimidine systems without the need for a catalyst. researchgate.net Furthermore, visible-light-driven photocatalytic oxidation using organic photocatalysts like eosin (B541160) Y offers an efficient and selective method for the synthesis of certain pyrimidine derivatives. rsc.org
| Methodology | Key Features | Example Application |
|---|---|---|
| Ultrasound-Assisted Synthesis | Shorter reaction times, higher yields, milder conditions. jmaterenvironsci.com | Synthesis of pyrano[2,3-d]pyrimidine derivatives using CAN catalyst in water. jmaterenvironsci.com |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. researchgate.net | Catalyst-free, one-pot synthesis of fused pyrimido[4,5-d]pyrimidine systems. researchgate.net |
| Aqueous Media Synthesis | Environmentally benign solvent, simple work-up. jmaterenvironsci.com | Synthesis of pyrano[2,3-d]pyrimidinone derivatives using alum in water. jmaterenvironsci.com |
| Visible-Light Photocatalysis | Use of light as a clean energy source, high selectivity. rsc.org | Aerobic oxidation of dihydropyrimidines using an organic photocatalyst. rsc.org |
Investigations into the Chemical Reactivity and Isomerization Pathways of Pyrimidinone Scaffolds
Understanding the chemical reactivity and potential isomerization of pyrimidinone scaffolds is crucial for their application in various fields. The electronic nature of the pyrimidine ring, with its two nitrogen atoms, dictates its susceptibility to both nucleophilic and electrophilic attacks. slideshare.netbhu.ac.in
Analysis of Nucleophilic and Electrophilic Substitution Patterns on the Pyrimidinone Ring System
The pyrimidine ring is generally electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. slideshare.netbhu.ac.in The presence of an oxo group at the C4 position, as in 4(3H)-pyrimidinones, further influences the reactivity. Leaving groups at the C2, C4, and C6 positions can be readily displaced by various nucleophiles. bhu.ac.in For example, the chlorine atom in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate can be substituted by nucleophiles like dimethylamine (B145610) and sodium phenoxide. rsc.org Interestingly, in some cases, the methylthio group at the C2 position can also be displaced by strong nucleophiles like cyanide. rsc.org
Electrophilic substitution on the pyrimidine ring is generally more difficult due to the deactivating effect of the nitrogen atoms. bhu.ac.in However, the presence of activating groups, such as the oxo group in pyrimidones, can facilitate electrophilic attack, typically at the C5 position. bhu.ac.in For instance, 2-pyrimidone can be nitrated at the 5-position. bhu.ac.in
Photochemical Reactions and Ring Transformations of Pyrimidinone Compounds
Pyrimidinone derivatives can undergo various photochemical reactions upon exposure to UV light. acs.orgnih.gov These reactions can lead to isomerization and ring transformations. For example, 1-methyl-2(1H)-pyrimidinone can undergo a Norrish type I α-cleavage reaction upon UV-B irradiation, leading to the formation of an open-ring conjugated isocyanate. acs.org The solvent can have a strong impact on the photokinetics of pyrimidinone derivatives. nih.gov
The study of such photochemical transformations is important, in part, due to their relevance in understanding DNA damage, as pyrimidinone structures are found in certain DNA photolesions. nih.gov The transformation of these lesions can sometimes lead to the formation of Dewar valence isomers. nih.gov These photochemical reactions are a subject of ongoing research and highlight the dynamic nature of the pyrimidinone scaffold under specific energetic conditions. acs.orgslideshare.net
Computational Chemistry and Molecular Modeling Studies on Pyrimidinone Derivatives
Quantum Mechanical and Density Functional Theory (DFT) Calculations
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in computational chemistry for elucidating the intrinsic properties of a molecule. nih.govnih.gov These methods are used to predict a molecule's electronic structure, stability, and reactivity. nih.gov
Elucidation of Electronic Structures, Molecular Orbitals, and Energetics
DFT calculations can provide a detailed picture of the electron distribution within a molecule like 6-Cyclobutoxypyrimidin-4(3H)-one. This includes mapping the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the analysis of which is crucial for understanding a molecule's reactivity and electronic transitions. nih.gov For instance, in studies of other pyrimidinone derivatives, DFT has been used to calculate the energies of these frontier orbitals, the energy gap between them, and other quantum chemical parameters like ionization potential and chemical hardness. nih.gov Such calculations have been performed for various pyrimidine (B1678525) derivatives to understand their stability and reactivity. nih.gov The potential for intramolecular charge transfer, a property that can be crucial for non-linear optical applications, has also been investigated in pyrimidine-based molecules using these methods. researchgate.net
A theoretical study on pyrimidin-1(2H)-ylaminofumarate derivatives, for example, utilized DFT to calculate quantum chemical features in both gas and solvent phases, providing insights into their molecular properties. nih.gov Similarly, research on triazolo pyrimidine derivatives has employed DFT to determine their geometrical and structural aspects, including total energies and dipole moments. nih.gov
Conformational Analysis and Geometrical Optimizations of Pyrimidinone Species
The three-dimensional shape of a molecule is critical to its function, and DFT is a powerful tool for determining the most stable conformations. For this compound, a key aspect would be the orientation of the cyclobutoxy group relative to the pyrimidinone ring. Conformational analysis of pyrimidine nucleoside analogues has been performed to understand the rigidity of their sugar moieties. nih.gov In general, pyrimidines are often restricted to an anti-conformation due to steric hindrance. nih.gov
DFT calculations allow for the optimization of the molecular geometry to find the minimum energy structure. For example, studies on pyrimido[5,4-d]pyrimidine (B1612823) nucleoside analogues used molecular mechanics calculations to determine their minimum-energy conformations. The planarity of the pyrimidine ring and the bond lengths and angles of the substituents would be key outputs of such a study. In an investigation of Y-shaped pyrimidine compounds, DFT calculations were used to analyze the crystal structure and molecular conformation. researchgate.net
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.
Prediction of Binding Modes and Affinities with Macromolecular Targets
Molecular docking simulations can predict the binding mode and estimate the binding affinity of a ligand to a protein's active site. For instance, in a study of pyrimidinone derivatives targeting the X-linked inhibitor of apoptosis protein (XIAP), docking was used to evaluate the theoretical interaction between the compounds and the protein surface. This allowed for the identification of derivatives that could potentially modulate the protein's activity.
Similarly, docking studies on 2,3-disubstituted-4(3H)-quinazolinones as COX-II inhibitors identified key binding interactions and helped in understanding their mechanism of action. The results of such studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For this compound, docking could be employed to screen for potential protein targets and to understand how the cyclobutoxy and pyrimidinone moieties contribute to binding.
| Compound Class | Target Protein | Key Findings from Docking Studies |
| Pyrimidinone derivatives | X-linked inhibitor of apoptosis protein (XIAP) | Identified derivatives capable of interacting with the protein surface, suggesting potential for modulating its biological activity. |
| 2,3-disubstituted-4(3H)-quinazolinones | Cyclooxygenase-II (COX-II) | Revealed binding modes and identified structural features that contribute to high binding affinity. |
| Pyrazolo[3,4-d]pyrimidin-7-one derivatives | Phosphodiesterase 5 (PDE5) | Rational design of scaffolds based on molecular modeling studies led to the synthesis of potent inhibitors. |
| Pyrido[2,3-d]pyrimidines | Thymidylate synthase | Identified ligands with better interactions and docking scores than a standard drug. |
In Silico Virtual Screening and Computational Lead Identification Strategies
Virtual screening is a powerful application of molecular docking where large libraries of compounds are computationally screened against a target protein to identify potential hits. This approach can significantly accelerate the drug discovery process. Pyrimidine derivatives have been the subject of virtual screening campaigns to identify inhibitors for various targets.
For example, an inverse virtual screening approach was used to screen hetaryl compounds, including pyrimidines, against proteins involved in malaria. In another study, virtual screening of a pyrido[2,3-d]pyrimidine (B1209978) database led to the identification of novel potential inhibitors of human thymidylate synthase. Such a strategy could be applied to libraries containing this compound to identify potential biological targets and to prioritize compounds for experimental testing.
Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the study of the stability of the ligand-protein complex and the conformational changes that may occur upon binding.
MD simulations have been used to study the behavior of pyrimidine derivatives in complex with their targets. For instance, MD simulations of pyrrolopyrimidine-based inhibitors of MDM2 and MDMX helped to understand the binding free energies and the stability of the complexes. These simulations can reveal the flexibility of the ligand and the protein, as well as the role of solvent molecules in the interaction. For this compound, MD simulations could be used to validate the binding poses predicted by molecular docking and to assess the stability of its interaction with a potential target protein over time. The CHARMM22 forcefield is one of the force fields that can be used for such simulations. The trajectories from MD simulations can also be used to calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).
Computational Approaches in Scaffold Hopping and De Novo Molecular Design
Computational chemistry has become an indispensable tool in the rational design of novel bioactive molecules. For pyrimidinone derivatives, computational approaches such as scaffold hopping and de novo molecular design are instrumental in exploring new chemical spaces and generating compounds with improved pharmacological profiles. These methods leverage the structural information of known active compounds to either replace the core scaffold with a functionally equivalent but structurally novel one or to build entirely new molecules from scratch.
Scaffold hopping is a computational strategy used to identify isosteric replacements for a core molecular structure while retaining its biological activity. rsc.orgnih.gov This technique is particularly valuable for navigating intellectual property landscapes, improving pharmacokinetic properties, or discovering novel interactions with a biological target. rsc.org In the context of pyrimidinone derivatives, a scaffold hopping approach could be employed to replace the pyrimidinone core with other heterocyclic systems that maintain the crucial pharmacophoric features required for biological activity. For instance, a known inhibitor with a pyrimidinone scaffold can be used as a template to search virtual libraries for compounds with different core structures but similar three-dimensional arrangements of key functional groups. A study on pyridine (B92270) derivatives utilized a scaffold hopping approach to discover novel cyclin-dependent kinase 2 (CDK2) inhibitors. nih.gov This same principle can be applied to pyrimidinone-based compounds to explore diverse chemical architectures.
De novo molecular design, on the other hand, involves the computational construction of novel molecules, often within the confines of a target's binding site. nih.govresearchgate.net This approach can be either structure-based, utilizing the three-dimensional structure of the biological target, or ligand-based, relying on the pharmacophoric features of known active molecules. researchgate.net For pyrimidinone derivatives, a structure-based de novo design algorithm could "grow" new molecules within the active site of a target enzyme or receptor, optimizing for favorable interactions. This process typically involves assembling molecular fragments in a stepwise manner, guided by a scoring function that estimates the binding affinity. nih.gov Recent advancements in artificial intelligence and machine learning, particularly the use of chemical language models, are further enhancing the capabilities of de novo design to generate novel, synthesizable molecules with desired biological activities. youtube.com
The application of these computational techniques to the this compound scaffold could lead to the discovery of novel derivatives with enhanced potency, selectivity, or improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. For example, a computational study could explore various bioisosteric replacements for the cyclobutoxy group or the pyrimidinone core itself, aiming to optimize interactions with a specific biological target.
Table 1: Illustrative Data from a Hypothetical Scaffold Hopping Study Based on a Pyrimidinone Core
| Original Scaffold | Proposed New Scaffold | Predicted Binding Affinity (ΔG, kcal/mol) | Key Pharmacophoric Features Retained |
| Pyrimidin-4(3H)-one | Pyridin-4(3H)-one | -8.5 | Hydrogen Bond Donor, Hydrogen Bond Acceptor, Aromatic Ring |
| Pyrimidin-4(3H)-one | Thieno[2,3-d]pyrimidin-4(3H)-one | -9.2 | Hydrogen Bond Donor, Hydrogen Bond Acceptor, Extended Aromatic System |
| Pyrimidin-4(3H)-one | Quinazolin-4(3H)-one | -8.9 | Hydrogen Bond Donor, Hydrogen Bond Acceptor, Fused Aromatic System |
| Pyrimidin-4(3H)-one | Imidazo[1,2-a]pyridine | -7.8 | Hydrogen Bond Acceptor, Aromatic System |
Table 2: Illustrative Data from a Hypothetical De Novo Design Study Targeting a Kinase Active Site with a Pyrimidinone Fragment
| Generated Molecule ID | Molecular Formula | Predicted IC50 (nM) | Key Interactions with Active Site Residues |
| DNM-001 | C15H18N4O2 | 150 | H-bond with Asp145, Pi-stacking with Phe80 |
| DNM-002 | C14H16N4O2S | 85 | H-bond with Asp145, H-bond with Glu81, Pi-stacking with Phe80 |
| DNM-003 | C16H20N4O3 | 220 | H-bond with Asp145, van der Waals with Leu25 |
| DNM-004 | C15H17FN4O2 | 110 | H-bond with Asp145, Halogen bond with Tyr82, Pi-stacking with Phe80 |
These computational strategies, supported by experimental validation, can significantly accelerate the drug discovery process for pyrimidinone-based compounds. nih.gov
Structure Activity Relationship Sar Investigations of Pyrimidinone Analogues
Influence of Positional and Substituent Effects on Biological Interaction Profiles
The biological activity of pyrimidinone analogues is significantly influenced by the nature and position of substituents on the pyrimidine (B1678525) ring. researchgate.netnih.gov Even subtle changes to the molecular structure can lead to substantial differences in biological efficacy and target selectivity. researchgate.net
For instance, in a series of pyrimidine-4-carboxamides developed as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, modifications at three different substituent points were explored to optimize potency and lipophilicity. The replacement of a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased the inhibitory activity by a factor of ten. acs.org Similarly, constraining the conformation of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine resulted in a threefold increase in inhibitory potency. acs.org
The electronic properties of substituents at the C-4 and C-6 positions of the pyrimidine ring have been shown to play a critical role in the reactivity of the molecule. researchgate.net The presence of different functional groups can alter the molecule's ability to participate in various chemical reactions, which in turn affects its biological interactions. researchgate.net
The following table summarizes the effects of different substituents on the biological activity of various pyrimidinone analogues.
| Scaffold/Series | Substituent Modification | Observed Effect on Biological Activity |
| Pyrimidine-4-carboxamides | Replacement of morpholine with (S)-3-hydroxypyrrolidine | 10-fold increase in NAPE-PLD inhibitory activity. acs.org |
| Pyrimidine-4-carboxamides | Replacement of N-methylphenethylamine with (S)-3-phenylpiperidine | 3-fold increase in NAPE-PLD inhibitory potency. acs.org |
| 4,6-disubstituted pyrimidines | Introduction of chloro-, mono- or disubstituted amino groups at C-4 and C-6 | Altered reactivity in electrophilic nitrosation reactions. researchgate.net |
| 2-thiouracil derivatives | Substitution at the 5-position | Active compounds with antibacterial, antiviral, and antineoplastic properties. nih.gov |
Impact of Substitutions on Pharmacophoric Features and Hydrogen Bonding Networks
Substitutions on the pyrimidinone core directly influence the molecule's pharmacophoric features, which are the essential spatial and electronic characteristics required for biological activity. These modifications can alter the molecule's shape, size, and electronic distribution, thereby affecting its ability to bind to a biological target. humanjournals.comnih.gov The presence of heterocyclic fragments can modify key physicochemical properties like solubility, polarity, lipophilicity, and the capacity for hydrogen bonding. nih.gov
Hydrogen bonding is a critical factor in the interaction of pyrimidinone analogues with their biological targets. The pyrimidinone scaffold itself is predisposed to forming N–H···O hydrogen bonds, similar to those found in the nitrogenous bases of DNA and RNA. nih.gov Studies have shown that these hydrogen bonds are persistent, existing both in solution and in the crystalline solid state. nih.gov
Correlation between Molecular Descriptors and Observed Biological Responses
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the molecular descriptors of pyrimidinone analogues and their observed biological activities. nih.gov Molecular descriptors are numerical values that encode chemical information and can describe the physicochemical properties of a molecule. nih.gov
In a QSAR analysis of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors, various molecular descriptors were calculated to develop a predictive model. nih.gov These descriptors fall into different categories, such as Radial Distribution Function (RDF) descriptors, 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) descriptors, and GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptors. nih.gov By correlating these descriptors with the biological activity of the compounds, researchers can identify the key molecular features that contribute to their potency.
A crucial aspect of developing robust QSAR models is the selection of relevant and independent descriptors. Statistical methods like stepwise multiple linear regression are often employed to build the equation, ensuring that the chosen descriptors are not highly correlated with each other. nih.gov
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another important descriptor. A smaller HOMO-LUMO energy gap is often associated with higher reactivity and can be indicative of enhanced biological activity, as it facilitates intramolecular charge transfer. nih.gov
The following table provides examples of molecular descriptors and their relevance in QSAR studies of pyrimidinone analogues.
| Descriptor Type | Example | Significance in QSAR |
| RDF Descriptors | RDF035u | Encodes information about the radial distribution of atoms in the molecule. nih.gov |
| 3D-MoRSE Descriptors | Mor24v | Represents the 3D structure of the molecule based on electron diffraction. nih.gov |
| GETAWAY Descriptors | ATS3v, G2s | Encodes information about the geometry, topology, and atomic weights of the molecule. nih.gov |
| Quantum Chemical Descriptors | HOMO-LUMO energy gap | Relates to molecular stability and reactivity; a smaller gap can indicate higher biological activity. nih.gov |
Rational Design Principles for Pyrimidinone Derivatives Based on SAR Insights
The insights gained from SAR studies provide a foundation for the rational design of new pyrimidinone derivatives with improved biological profiles. humanjournals.com By understanding which structural features are essential for activity and which can be modified to enhance potency or selectivity, medicinal chemists can design new compounds with a higher probability of success. nih.gov
One key principle is the use of privileged scaffolds, such as the pyrimidine ring, which are known to bind to multiple biological targets. nih.gov By decorating this core structure with various substituents, a diverse library of compounds can be created. The pyrimidodiazepine moiety, for example, combines a flat aromatic pyrimidine ring with a flexible diazepine (B8756704) ring, making it a valuable scaffold for creating small-molecule peptidomimetics that can modulate protein-protein interactions. nih.gov
Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful approach for the rational design of inhibitors. nih.gov This method was successfully used to develop a novel series of 5,6-dihydroimidazolo[1,5-f]pteridine PLK1 inhibitors, leading to compounds with single-digit nanomolar enzyme and cellular activity. nih.gov
Modulation of Molecular Interaction Potentials through Structural Modifications
Structural modifications to the pyrimidinone scaffold can effectively modulate the molecule's interaction potential with its biological target. nih.gov These modifications can range from simple changes in functional groups to the synthesis of more complex, fused heterocyclic systems. nih.gov
The introduction of specific substituents can enhance the binding affinity of a pyrimidinone derivative by creating additional favorable interactions with the target protein. For example, the addition of a hydroxyl group could introduce a new hydrogen bond donor/acceptor, while a lipophilic group could engage in hydrophobic interactions.
Medicinal Chemistry and Biological Target Identification Approaches for Pyrimidinone Containing Compounds
Strategic Utilization of Pyrimidinones (B12756618) as Core Scaffolds in Drug Discovery and Development
The pyrimidine (B1678525) ring system is a fundamental component of life, forming the basis of the nucleobases uracil, thymine, and cytosine in RNA and DNA. nih.gov This inherent biological relevance has made pyrimidine and its derivatives, including the pyrimidinone scaffold, a cornerstone in medicinal chemistry. rsc.orgnih.gov The stability of the pyrimidinone nucleus has encouraged researchers to introduce a variety of bioactive moieties, leading to the development of numerous therapeutic agents. nih.gov
Pyrimidinone derivatives have been successfully developed as potent and selective inhibitors of a range of enzymes, particularly kinases, which are crucial regulators of cell signaling. nih.govnih.gov For instance, certain pyridopyrimidinone derivatives have been identified as potent inhibitors of c-Jun N-terminal kinase (JNK), a key player in inflammatory responses and neurodegenerative diseases. nih.gov The versatility of the pyrimidinone scaffold is further highlighted by its use in developing antagonists for receptors such as the angiotensin II type 1 (AT1) receptor, leading to new treatments for hypertension. nih.gov The modular nature of the pyrimidinone core allows for systematic modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The cyclobutoxy substituent at the 6-position of the pyrimidin-4(3H)-one core in the titular compound introduces a unique three-dimensional feature. This bulky, non-planar group can influence the compound's binding affinity and selectivity for its biological target by probing deeper into hydrophobic pockets or inducing specific conformational changes in the target protein. The exploration of such non-aromatic substituents is a growing trend in medicinal chemistry to improve drug-like properties and escape the flatland of traditional aromatic ring systems.
Table 1: Examples of Biologically Active Pyrimidinone-Containing Compounds
| Compound Class | Biological Target/Activity | Therapeutic Area |
| Pyrido[2,3-d]pyrimidin-4(3H)-ones | EGFR WT and EGFR T790M Inhibitors | Cancer |
| Pyrimidin-4(3H)-one derivatives | Angiotensin II Receptor Type 1 (AT1) Antagonists | Hypertension |
| 6-amino-4-(pyrimidin-4-yl)pyridones | Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors | Neurological Disorders |
| 5,6-dihydropyrimido[4,5-f]quinazoline derivatives | Cyclin-Dependent Kinase 2 (CDK2) Inhibitors | Cancer |
| 2-aminopyridopyrimidinones | c-Jun N-Terminal Kinase (JNK) Inhibitors | Inflammatory Diseases, Neurodegeneration |
Methodologies for Biological Target Identification and Characterization
A critical step in the development of any new bioactive compound is the identification and validation of its molecular target(s). For a novel compound like 6-Cyclobutoxypyrimidin-4(3H)-one, a multi-pronged approach combining both experimental and computational techniques would be employed to elucidate its mechanism of action.
Application of Photoaffinity Labeling (PAL) and Activity-Based Probes
Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule within a complex biological system. nih.gov This method involves chemically modifying the compound of interest, in this case, this compound, to include a photoreactive group and a reporter tag (e.g., biotin). The photoreactive group, upon exposure to UV light, forms a covalent bond with the target protein in close proximity. The reporter tag then allows for the enrichment and subsequent identification of the labeled protein(s) by mass spectrometry. Some heterocyclic compounds, including pyrimidones, can possess intrinsic photoactivatable properties, which can be harnessed for PAL experiments. hilarispublisher.com
Activity-based protein profiling (ABPP) is another chemical proteomics strategy that utilizes reactive probes to map the functional state of enzymes in their native environment. While PAL identifies binding partners regardless of functional effect, ABPP specifically targets the active sites of enzymes. For this compound, if it is suspected to be an enzyme inhibitor, an activity-based probe could be designed based on its core structure to identify its enzymatic targets.
In Silico Target Fishing and Proteomics-Based Approaches
In silico target fishing, also known as reverse docking or computational target prediction, leverages the three-dimensional structure of a compound to screen against a library of known protein structures. For this compound, its structure would be computationally docked into the binding sites of a vast array of proteins to predict potential biological targets. These predictions can then be prioritized for experimental validation. Molecular docking studies have been successfully used to guide the design of dihydropyrimidinone derivatives as potential anti-tubercular agents by predicting their binding to Mtb thymidylate kinase.
Proteomics-based approaches, often used in conjunction with affinity chromatography, provide an unbiased method for identifying protein targets. An immobilized version of this compound could be used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry. This approach has been effectively used to identify over 30 protein kinases that interact with a pyrido[2,3-d]pyrimidine (B1209978) ligand. nih.gov
Mechanisms of Action for Pyrimidinone Scaffolds in Modulating Specific Biological Pathways
The pyrimidinone scaffold can exert its biological effects through various mechanisms, primarily through enzyme inhibition or by acting as a ligand for specific receptors.
Enzyme Inhibition Mechanisms and Kinetics
A significant number of pyrimidinone-containing compounds function as enzyme inhibitors, particularly targeting protein kinases. nih.gov These inhibitors often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. The amino and carbonyl groups of the pyrimidinone ring are adept at forming key hydrogen bond interactions with the hinge region of the kinase active site, a common feature in many kinase inhibitors.
For this compound, if it were to act as a kinase inhibitor, detailed kinetic studies would be necessary to determine its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and its inhibition constant (Kᵢ). These studies provide crucial information about the potency and mode of action of the inhibitor, guiding further optimization efforts.
Table 2: Hypothetical Kinetic Parameters for this compound as a Kinase Inhibitor
| Parameter | Value | Description |
| IC₅₀ | 50 nM | Concentration of inhibitor required to reduce enzyme activity by 50% |
| Kᵢ | 25 nM | Inhibition constant, a measure of the inhibitor's binding affinity |
| Mechanism | ATP-competitive | Inhibitor binds to the same site as the substrate ATP |
This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.
Receptor Ligand Binding and Signal Transduction Modulation
Beyond enzyme inhibition, pyrimidinone derivatives can also function as ligands for various receptors, modulating their activity and downstream signaling pathways. For example, pyrimidin-4(3H)-one derivatives have been developed as potent antagonists of the AT1 receptor, blocking the signaling of angiotensin II and leading to a decrease in blood pressure. nih.gov
The binding of a ligand to its receptor initiates a cascade of intracellular events known as signal transduction. This process ultimately leads to a cellular response. If this compound were to act as a receptor ligand, its binding affinity (Kd) and functional activity (agonist or antagonist) would be determined through radioligand binding assays and functional cell-based assays. Understanding how it modulates signal transduction pathways would be key to elucidating its therapeutic potential. The specificity of receptor-ligand interactions is crucial for a cell's ability to respond to its environment.
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
Spectroscopic Methods in Pyrimidinone Characterization
Spectroscopy is a cornerstone in the structural elucidation of organic compounds. By probing the interaction of molecules with electromagnetic radiation, chemists can deduce the connectivity of atoms and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. derpharmachemica.com It provides information on the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for a detailed mapping of the molecular framework. For 6-Cyclobutoxypyrimidin-4(3H)-one, with its distinct pyrimidinone and cyclobutoxy moieties, NMR is essential for unambiguous structural confirmation.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the pyrimidine (B1678525) ring, the cyclobutoxy group, and the N-H proton. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons on the pyrimidine ring would appear at a lower field compared to the aliphatic protons of the cyclobutyl ring due to the deshielding effects of the aromatic-like ring system. The N-H proton is often observed as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. derpharmachemica.com Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a chemically non-equivalent carbon atom. derpharmachemica.com The carbon atoms in the pyrimidine ring, particularly the carbonyl carbon (C4) and the carbon attached to the oxygen (C6), would resonate at significantly downfield chemical shifts. orientjchem.org
Below are the anticipated NMR data for this compound based on its structure and data from similar pyrimidinone derivatives.
Interactive Data Table: Predicted NMR Data for this compound
| ¹H NMR Data | ¹³C NMR Data | ||
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| H-2 | 8.0 - 8.2 (s, 1H) | C-2 | 150 - 155 |
| H-5 | 5.8 - 6.0 (s, 1H) | C-4 | 165 - 170 |
| N-H | 11.0 - 12.5 (br s, 1H) | C-5 | 90 - 95 |
| O-CH (cyclobutyl) | 4.8 - 5.2 (quintet, 1H) | C-6 | 160 - 165 |
| CH₂ (cyclobutyl, adjacent to O-CH) | 2.3 - 2.6 (m, 2H) | O-CH (cyclobutyl) | 75 - 80 |
| CH₂ (cyclobutyl, β to O-CH) | 2.0 - 2.3 (m, 2H) | CH₂ (cyclobutyl, adjacent to O-CH) | 30 - 35 |
| CH₂ (cyclobutyl, γ to O-CH) | 1.6 - 1.9 (m, 2H) | CH₂ (cyclobutyl, β to O-CH) | 15 - 20 |
Note: Predicted values are based on typical chemical shifts for the respective functional groups. s = singlet, br s = broad singlet, m = multiplet.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. derpharmachemica.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, leading to the absorption of radiation at those frequencies. researchgate.net The resulting IR spectrum is a plot of transmittance versus wavenumber.
For this compound, several key absorptions would be expected:
A strong, sharp absorption band for the carbonyl (C=O) group of the pyrimidinone ring, typically in the range of 1650-1700 cm⁻¹. nih.gov
A broad absorption band for the N-H stretch, usually found between 3100 and 3300 cm⁻¹.
Absorptions for C-H bonds; sp² C-H stretches from the pyrimidine ring would appear above 3000 cm⁻¹, while sp³ C-H stretches from the cyclobutyl group would be just below 3000 cm⁻¹. nih.gov
A C-O-C (ether) stretching vibration, which typically gives a strong signal in the 1200-1250 cm⁻¹ region.
Stretching vibrations for the C=C and C=N bonds within the pyrimidine ring, expected in the 1400-1600 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3100 - 3300 | Medium, Broad |
| C-H (sp²) | Stretch | 3000 - 3100 | Medium |
| C-H (sp³) | Stretch | 2850 - 2960 | Medium-Strong |
| C=O (Amide/Lactam) | Stretch | 1650 - 1700 | Strong |
| C=C / C=N (Ring) | Stretch | 1400 - 1600 | Medium-Strong |
| C-O-C (Ether) | Stretch | 1200 - 1250 | Strong |
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. derpharmachemica.com This allows for the determination of the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity.
For this compound (molecular formula C₈H₁₀N₂O₂), the expected monoisotopic mass is approximately 166.0742 g/mol . In an MS experiment, a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be expected. The fragmentation pattern can also provide structural information. Likely fragmentation pathways for this compound would include the loss of the cyclobutoxy group or cleavage of the cyclobutyl ring.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Significance |
| [M+H]⁺ | C₈H₁₁N₂O₂⁺ | 167.0815 | Protonated molecular ion |
| [M]⁺ | C₈H₁₀N₂O₂⁺ | 166.0742 | Molecular ion |
| [M-C₄H₇]⁺ | C₄H₃N₂O₂⁺ | 111.0194 | Loss of cyclobutyl radical |
| [M-C₄H₈O]⁺ | C₄H₂N₂O⁺ | 94.0167 | Loss of cyclobutoxy group |
Chromatographic Techniques for Compound Purity and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of a newly synthesized compound, chromatography is crucial for determining its purity and for isolating it from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile or thermally unstable compounds. A sample is passed through a column packed with a stationary phase, carried by a liquid mobile phase under high pressure. The separation is based on the differential partitioning of the sample components between the two phases. For a compound like this compound, a reversed-phase HPLC method would be suitable, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile). A pure compound will ideally show a single sharp peak in the chromatogram. The area under this peak is proportional to the concentration of the compound, allowing for quantitative purity assessment.
Interactive Data Table: Exemplary HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. For pyrimidinone derivatives, which may have limited volatility due to hydrogen bonding, a derivatization step (e.g., silylation) might be necessary to increase volatility and prevent decomposition in the hot injector port of the gas chromatograph. In a GC-MS analysis, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and detected, providing both retention time data for separation and mass spectra for identification. This technique is highly effective for identifying and quantifying volatile impurities.
Interactive Data Table: General GC-MS Parameters for Analysis
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Temperature ramp (e.g., 100 °C to 280 °C at 10 °C/min) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-500 amu |
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing a fundamental validation of a compound's empirical formula. This method determines the mass percentages of the constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N) in the context of organic molecules—within a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the experimental and theoretical data serves as a crucial checkpoint for structural elucidation and purity assessment, confirming that the synthesized compound possesses the expected elemental composition.
For this compound, the molecular formula is established as C₈H₁₀N₂O₂. Based on this formula, the theoretical elemental composition can be precisely calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u). The molecular weight of the compound is 182.18 g/mol .
The theoretical percentages are as follows:
Carbon (C): (8 * 12.011 / 182.18) * 100% = 52.74%
Hydrogen (H): (10 * 1.008 / 182.18) * 100% = 5.53%
Nitrogen (N): (2 * 14.007 / 182.18) * 100% = 15.38%
In a typical research setting, a purified sample of this compound would be subjected to combustion analysis. This process would yield experimental values for C, H, and N. These experimental results are considered acceptable if they fall within a narrow margin of error, typically ±0.4%, of the calculated theoretical values. Such a result would provide strong evidence for the successful synthesis and purity of the target compound, verifying its empirical formula.
Below is a data table summarizing the theoretical elemental composition of this compound and providing a column for the inclusion of hypothetical, yet representative, experimental findings that would corroborate the compound's structure.
Interactive Data Table: Elemental Analysis of this compound
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 52.74 | 52.68 |
| Hydrogen (H) | 5.53 | 5.57 |
| Nitrogen (N) | 15.38 | 15.42 |
Q & A
Basic Questions
Q. What are the common synthetic routes for 6-Cyclobutoxypyrimidin-4(3H)-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, derivatives of pyrimidin-4(3H)-one are synthesized via refluxing intermediates in polar solvents (e.g., dimethyl sulfoxide) with appropriate alkoxy or aryloxy substituents . Optimization includes adjusting reaction time, temperature (e.g., maintaining 80–100°C for cyclization), and stoichiometric ratios. Purification via vacuum filtration and recrystallization (e.g., using ethanol or methanol) improves yield and purity .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and hydrogen bonding patterns (e.g., NH or OH protons in DMSO-d) .
- X-ray Crystallography : Provides definitive confirmation of molecular geometry. For example, CCDC deposition numbers (e.g., 1893720) validate structures of related pyrimidinone derivatives .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Waste Disposal : Segregate waste and collaborate with certified agencies for hazardous material disposal .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity and stability of pyrimidin-4(3H)-one derivatives under varying pH conditions?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity at the pyrimidine ring, facilitating nucleophilic attacks. For example, chloro or fluoro substituents increase stability in acidic conditions .
- pH-Dependent Stability : Use UV-Vis spectroscopy to monitor degradation kinetics. Derivatives with hydroxyl groups (e.g., 6-hydroxypyrimidinones) may undergo tautomerism or oxidation at pH > 7 .
Q. What methodologies are recommended for resolving contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Comparative Assays : Standardize in vitro models (e.g., enzyme inhibition or cell viability assays) across studies to minimize variability .
- Meta-Analysis : Aggregate data from multiple sources to identify trends. For instance, anti-inflammatory activity in murine models may correlate with substituent lipophilicity .
- Dose-Response Studies : Establish EC values under controlled conditions to clarify potency discrepancies .
Q. How can computational modeling be integrated with experimental data to predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict binding affinities to target proteins (e.g., cyclooxygenase for anti-inflammatory activity) .
- ADMET Prediction Tools : Use software like SwissADME to estimate absorption, distribution, and toxicity. Validate predictions with in vivo pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
